molecular formula C9H15Cl2N5 B13074490 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride

Cat. No.: B13074490
M. Wt: 264.15 g/mol
InChI Key: ANNGRMPYRQRFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride is a chemical compound with the molecular formula C9H14ClN5. It is a derivative of pyrimidine and piperazine, and it is often used in scientific research due to its unique chemical properties .

Preparation Methods

The synthesis of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride typically involves the reaction of 4-chloro-6-(4-methylpiperazin-1-yl)pyrimidine with ammonia or an amine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through crystallization or chromatography . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and water, as well as catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrimidine derivatives .

Scientific Research Applications

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or block receptor binding, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine hydrochloride can be compared with other similar compounds, such as:

  • 4-Chloro-6-(4-ethylpiperazin-1-yl)pyrimidin-2-amine
  • This compound hydrate
  • 4-Chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine

These compounds share similar chemical structures but may differ in their specific functional groups or physical properties. The uniqueness of this compound lies in its specific combination of pyrimidine and piperazine moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C9H15Cl2N5

Molecular Weight

264.15 g/mol

IUPAC Name

4-chloro-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine;hydrochloride

InChI

InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H

InChI Key

ANNGRMPYRQRFDK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC(=NC(=N2)N)Cl.Cl

Origin of Product

United States

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